1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene

概要

説明

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is an organic compound characterized by a bromine atom, a phenoxy group, and a trifluoromethyl group attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene can be synthesized through several methods, including:

Electrophilic Aromatic Substitution (EAS): Bromination of 4-phenoxy-2-(trifluoromethyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

Nucleophilic Aromatic Substitution (NAS): Reaction of 1-bromo-2-(trifluoromethyl)benzene with phenol in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

化学反応の分析

Types of Reactions: 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene undergoes various types of reactions, including:

Oxidation: Conversion to corresponding phenols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Reduction of the bromine atom to hydrogen using reducing agents such as zinc (Zn) in the presence of hydrochloric acid (HCl).

Substitution: Replacement of the bromine atom with other nucleophiles, such as amines or alcohols, using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO2Cl2, and heat.

Reduction: Zn, HCl, and reflux.

Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Phenols, carboxylic acids.

Reduction: Hydrogenated derivatives.

Substitution: Amides, esters.

科学的研究の応用

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is utilized in various scientific research applications, including:

Chemistry: As a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor for pharmaceuticals and in drug discovery.

Industry: In the development of advanced materials and polymers.

作用機序

The compound exerts its effects through specific molecular targets and pathways, which may include:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Binding: Interacting with cellular receptors to modulate biological responses.

Signal Transduction: Influencing intracellular signaling pathways to alter cellular functions.

類似化合物との比較

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is compared with similar compounds such as:

1-Bromo-2-(trifluoromethyl)benzene: Lacks the phenoxy group, resulting in different reactivity and applications.

4-Phenoxy-2-(trifluoromethyl)benzene: Lacks the bromine atom, leading to variations in chemical behavior and utility.

Uniqueness: The presence of both the bromine atom and the phenoxy group in this compound provides unique chemical properties that distinguish it from similar compounds, making it valuable in specific applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important tool in organic synthesis, drug discovery, and material science.

生物活性

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is a compound with potential biological significance, particularly in the context of medicinal chemistry and pharmacology. Its structural features, including the trifluoromethyl group and the phenoxy moiety, suggest a range of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

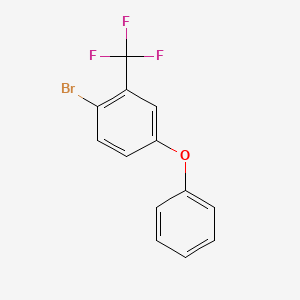

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom, a trifluoromethyl group, and a phenoxy group that may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound has been noted for its potential to inhibit specific protein kinases that play crucial roles in cell signaling pathways associated with cancer progression. For instance, it may affect the ACK1 (Activated Cdc42-associated kinase 1), which is implicated in tumorigenesis and metastasis .

- Antiproliferative Effects : Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231). The IC50 values for these compounds are often in the nanomolar range, suggesting potent activity .

- Tubulin Interaction : Compounds related to this compound have shown the ability to destabilize tubulin polymerization, which is critical for mitotic spindle formation during cell division. This mechanism is vital for developing antitumor agents .

Table 1: Summary of Biological Activities

Detailed Findings

A study investigating the antiproliferative effects of related compounds found that specific derivatives exhibited IC50 values as low as 10 nM against MCF-7 cells. The research highlighted that these compounds could induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as therapeutic agents .

Another investigation into ACK1 inhibition revealed that targeting this kinase could lead to decreased cell adhesion and survival in cancer cells, suggesting a promising pathway for developing anticancer therapies involving this compound .

特性

IUPAC Name |

1-bromo-4-phenoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3O/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDQRHJEKAYBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。